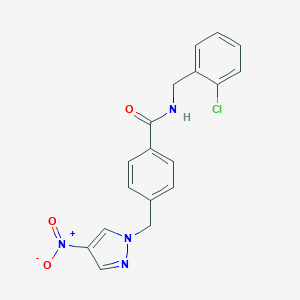![molecular formula C13H11BrF3N3O B213879 N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B213879.png)
N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as BTF, and it has been found to have numerous applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of BTF is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and receptors in the body. For example, in cancer cells, BTF has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
BTF has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been found to have anxiolytic and antidepressant effects. In cancer cells, BTF has been shown to induce apoptosis (cell death) and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BTF is its versatility. It can be used in a wide range of applications, from medicine to agriculture to materials science. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of BTF is its potential toxicity. It has been shown to be toxic to some types of cells at high concentrations, which could limit its use in certain applications.
Zukünftige Richtungen
There are numerous future directions for research on BTF. In medicine, it could be further studied for its potential as an anti-inflammatory and analgesic agent. It could also be developed as a cancer therapy, either alone or in combination with other drugs. In agriculture, it could be used to develop more selective and effective herbicides. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties, such as conductivity or magnetism. Overall, BTF is a promising compound with numerous potential applications, and further research is needed to fully understand its properties and potential.
Synthesemethoden
The synthesis of BTF involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
BTF has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, BTF has been used as a herbicide, as it can selectively target specific weeds without harming crops. In materials science, BTF has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
Produktname |
N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C13H11BrF3N3O |
Molekulargewicht |
362.14 g/mol |
IUPAC-Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11BrF3N3O/c1-7-5-11(20(2)19-7)12(21)18-10-4-3-8(14)6-9(10)13(15,16)17/h3-6H,1-2H3,(H,18,21) |
InChI-Schlüssel |
GFKATEXCJKVBFY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(F)(F)F)C |
Kanonische SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)



![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)
![methyl 4,5-dimethoxy-2-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213818.png)
